Boc-Tyr(POMe)-OH
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Overview
Description
Boc-Tyr(POMe)-OH, also known as N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound has a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(POMe)-OH typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-tyrosine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Esterification of the Carboxyl Group: The carboxyl group is esterified by reacting the protected amino acid with methanol in the presence of an acid catalyst like hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr(POMe)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).
Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Substitution: Reactions involving the phenolic hydroxyl group, such as acylation or alkylation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions at the phenolic hydroxyl group.
Major Products Formed
Deprotection: Yields L-tyrosine methyl ester.
Hydrolysis: Produces N-(tert-Butoxycarbonyl)-L-tyrosine.
Substitution: Forms various acylated or alkylated derivatives of this compound
Scientific Research Applications
Boc-Tyr(POMe)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of peptide-based drugs and in the development of diagnostic tools.
Industry: Applied in the production of biocompatible materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Boc-Tyr(POMe)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the ester group facilitates the incorporation of the tyrosine residue into the growing peptide chain. The compound interacts with various molecular targets and pathways involved in peptide bond formation and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr-OH: N-(tert-Butoxycarbonyl)-L-tyrosine, lacks the ester group.
Fmoc-Tyr(POMe)-OH: N-(9-Fluorenylmethoxycarbonyl)-L-tyrosine methyl ester, uses a different protecting group.
Boc-Phe(POMe)-OH: N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester, similar structure but with phenylalanine instead of tyrosine.
Uniqueness
Boc-Tyr(POMe)-OH is unique due to its combination of the Boc protecting group and the methyl ester, which provides dual protection and facilitates its use in solid-phase peptide synthesis. This dual protection allows for selective deprotection and incorporation into peptides, making it a valuable tool in peptide chemistry .
Properties
IUPAC Name |
3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVKDJVZEGSJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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